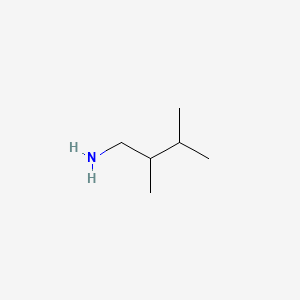

2,3-Dimethylbutan-1-amine

Descripción

Propiedades

IUPAC Name |

2,3-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)6(3)4-7/h5-6H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMSZXWHMSSBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600331 | |

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66553-05-7 | |

| Record name | 2,3-Dimethylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

**synthetic Methodologies for 2,3 Dimethylbutan 1 Amine and Its Analogs**

Established Synthetic Routes to Primary Branched Amines

Traditional methods for synthesizing primary amines, including those with significant branching, have long been a cornerstone of organic synthesis. These routes typically involve the transformation of various nitrogen-containing functional groups or the direct alkylation of ammonia (B1221849) derivatives.

Direct alkylation of ammonia or a primary amine with an alkyl halide is a fundamental method for forming carbon-nitrogen bonds through a nucleophilic aliphatic substitution reaction. wikipedia.orgscispace.com In principle, 2,3-dimethylbutan-1-amine could be synthesized by reacting 1-halo-2,3-dimethylbutane with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form a primary ammonium (B1175870) salt, which is then deprotonated to yield the primary amine. libretexts.org

However, this method is often plagued by a significant lack of selectivity. masterorganicchemistry.com The primary amine product is itself a nucleophile and can react further with the alkyl halide. wikipedia.org This leads to a "runaway" reaction, producing a complex mixture of the desired primary amine, along with secondary (di(2,3-dimethylbutyl)amine), tertiary (tri(2,3-dimethylbutyl)amine), and even quaternary ammonium salts. masterorganicchemistry.comlibretexts.org Consequently, the direct alkylation of ammonia is generally an inefficient method for the laboratory synthesis of pure primary amines and is often limited to the synthesis of tertiary or quaternary ammonium salts where overalkylation is either desired or not possible. wikipedia.org

Table 1: Alkylation of Amines for Primary Amine Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Ammonia (NH₃), Alkyl Halide (e.g., 1-bromo-2,3-dimethylbutane) |

| Reaction Type | Nucleophilic Aliphatic Substitution (Sₙ2) |

| Key Challenge | Polyalkylation |

| Products | Mixture of primary, secondary, tertiary amines and quaternary ammonium salt |

| Efficiency for 1° Amine | Generally low due to product mixture |

A more controlled and widely used approach for the synthesis of primary amines involves the reduction of functional groups that already contain a nitrogen atom at the correct position within the carbon skeleton.

The reduction of a primary amide provides a reliable route to a primary amine with the same number of carbon atoms. masterorganicchemistry.comlibretexts.org This transformation is typically accomplished using a powerful reducing agent, most commonly Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like ether. chemguide.co.uklibretexts.org The reaction effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂). libretexts.orgorgoreview.com

To synthesize this compound via this method, the required starting material would be 2,3-dimethylbutanamide. The amide is treated with LiAlH₄, followed by an aqueous or acidic workup to neutralize reactive reagents and liberate the final amine product. masterorganicchemistry.comchemguide.co.uk While highly effective, the use of stoichiometric amounts of reactive metal hydrides like LiAlH₄ can be unattractive from a process safety and environmental standpoint, generating significant inorganic waste. nih.gov Other reducing agents, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), can also be employed for amide reductions. orgoreview.com

Reaction Scheme: Reduction of 2,3-Dimethylbutanamide

(Image depicting the chemical reaction of 2,3-dimethylbutanamide with LiAlH₄ to yield this compound)

Reductive amination is a versatile two-part method for preparing amines from aldehydes or ketones. libretexts.orgnumberanalytics.com To form a primary amine like this compound, the corresponding aldehyde, 2,3-dimethylbutanal (B3049577), is first condensed with ammonia. This reaction forms an imine intermediate. libretexts.org

In the second step, the C=N double bond of the imine is reduced to a single bond to afford the primary amine. masterorganicchemistry.comyoutube.com A variety of reducing agents can be used for this step, with sodium cyanoborohydride (NaBH₃CN) being a common choice because it is mild enough to selectively reduce the imine in the presence of the starting aldehyde. libretexts.orgmasterorganicchemistry.com Alternatively, catalytic hydrogenation using H₂ gas with a metal catalyst like nickel can also be employed. ncert.nic.in

Table 2: Reductive Amination for this compound Synthesis

| Feature | Description |

|---|---|

| Starting Materials | 2,3-Dimethylbutanal, Ammonia (NH₃) |

| Intermediate | Imine |

| Reducing Agents | Sodium Cyanoborohydride (NaBH₃CN), H₂/Catalyst (e.g., Ni) |

| Reaction Type | Condensation followed by Reduction |

| Advantage | Controlled and versatile method |

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine containing one fewer carbon atom. wikipedia.orgpharmdguru.comtcichemicals.com This degradative transformation is valuable when the desired amine has one less carbon than the readily available carboxylic acid or amide precursor.

The reaction is initiated by treating the primary amide with bromine (or a substitute like N-bromosuccinimide) and a strong base, such as sodium hydroxide (B78521). wikipedia.org This generates an isocyanate intermediate through the migration of the alkyl group from the carbonyl carbon to the nitrogen atom. wikipedia.orgjove.com Subsequent hydrolysis of the isocyanate results in the loss of carbon dioxide and the formation of the primary amine. chemistrysteps.com

To apply this method for the synthesis of this compound, the starting material would need to be 3,4-dimethylpentanamide. The loss of the carbonyl carbon from this precursor would yield the target six-carbon amine.

Reaction Scheme: Hofmann Rearrangement to Synthesize this compound (Image depicting the reaction of 3,4-dimethylpentanamide with Br₂ and NaOH to yield this compound)

Reduction of Nitrogen-Containing Precursors

Novel Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly focuses on the development of efficient, selective, and sustainable catalytic methods. For amine synthesis, this includes transition metal-free reductions and asymmetric catalysis to produce chiral amines.

Recent research has demonstrated the catalytic reduction of primary amides using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. nih.govThis transition metal-free system can effectively reduce a wide range of primary amides to their corresponding amines under mild conditions with low catalyst loading, offering a more atom-economical and environmentally benign alternative to traditional stoichiometric hydride reagents. nih.govSuch a method could conceivably be applied to the reduction of 2,3-dimethylbutanamide.

Furthermore, the synthesis of chiral analogs of this compound highlights the advances in asymmetric catalysis. For instance, research into the synthesis of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides has employed selective methylation techniques involving reductive amination. scispace.comresearchgate.netAnother key area is the development of copper-catalyzed asymmetric hydroamination reactions, which have been used to create highly branched chiral primary amines from alkenes, demonstrating the power of modern catalysis to control stereochemistry in sterically demanding systems. These advanced methods underscore the ongoing efforts to develop more sophisticated and efficient routes to valuable amine building blocks.

**reactivity and Reaction Mechanisms of 2,3 Dimethylbutan 1 Amine**

Nucleophilic Properties of the Amine Functionality

Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. byjus.comlibretexts.org This electron pair can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. The nucleophilicity of an amine is influenced by factors such as its basicity and the steric environment around the nitrogen atom. masterorganicchemistry.com For 2,3-dimethylbutan-1-amine, while the alkyl groups enhance its basicity, they also create significant steric hindrance, which can temper its nucleophilic reactivity compared to less branched primary amines. nih.govosti.gov

The reaction of amines with alkyl halides, known as N-alkylation, is a classic example of their nucleophilicity. reddit.com In this SN2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a more substituted amine. msu.edu

For this compound, the reaction with an alkyl halide such as ethyl bromide would proceed as follows:

CH₃CH(CH₃)CH(CH₃)CH₂NH₂ + CH₃CH₂Br → [CH₃CH(CH₃)CH(CH₃)CH₂NH₂CH₂CH₃]⁺Br⁻

The initial product is an ammonium (B1175870) salt. In the presence of a base (or another molecule of the amine), this salt is deprotonated to yield the secondary amine, N-ethyl-2,3-dimethylbutan-1-amine. libretexts.org

However, the direct alkylation of primary amines often suffers from a lack of selectivity. masterorganicchemistry.commsu.edu The product, a secondary amine, is typically more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. masterorganicchemistry.com This can lead to over-alkylation, where the secondary amine competes with the primary amine for the remaining alkyl halide, resulting in the formation of a tertiary amine and even a quaternary ammonium salt. msu.edumsu.edu

The steric hindrance of the 2,3-dimethylbutyl (B1248744) group in this compound can slow down the rate of these subsequent alkylation steps, potentially allowing for better control over the formation of the mono-alkylated product compared to less hindered amines. msu.edu To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination. masterorganicchemistry.comrsc.org

Table 1: Products of Alkylation of this compound

| Reactant | Alkylating Agent | Product(s) | Reaction Type |

| This compound | Ethyl bromide | N-ethyl-2,3-dimethylbutan-1-amine, N,N-diethyl-2,3-dimethylbutan-1-amine, Triethyl(2,3-dimethylbutyl)ammonium bromide | Nucleophilic Substitution (SN2) |

Primary amines readily react with acylating agents like acyl chlorides and acid anhydrides to form amides. libretexts.orgmsu.edu This reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent.

For example, the reaction of this compound with ethanoyl chloride proceeds vigorously to form N-(2,3-dimethylbutyl)ethanamide. libretexts.org

CH₃CH(CH₃)CH(CH₃)CH₂NH₂ + CH₃COCl → CH₃CH(CH₃)CH(CH₃)CH₂NHCOCH₃ + HCl

Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the hydrochloric acid (HCl) byproduct, forming an ammonium salt. libretexts.org

Unlike alkylation, acylation of primary amines is generally a clean reaction that stops after the formation of the amide. The resulting amide is significantly less basic and less nucleophilic than the starting amine. This is because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it less available for further reactions. libretexts.org This deactivation prevents the over-acylation that is analogous to the over-alkylation problem.

The steric bulk of the 2,3-dimethylbutyl group can influence the rate of acylation. Significant steric hindrance around the nitrogen can slow the reaction, sometimes requiring more forcing conditions (e.g., heating) compared to the acylation of simpler amines. nih.gov

Basicity and Protonation Equilibria in Different Phases

Amines are Brønsted-Lowry bases because the lone pair on the nitrogen atom can accept a proton (H⁺). libretexts.orgnih.gov In an aqueous solution, this compound will establish an equilibrium with water, forming its conjugate acid (the 2,3-dimethylbutylammonium ion) and hydroxide (B78521) ions.

CH₃CH(CH₃)CH(CH₃)CH₂NH₂ + H₂O ⇌ CH₃CH(CH₃)CH(CH₃)CH₂NH₃⁺ + OH⁻

The strength of an amine as a base is commonly quantified by the pKₐ of its conjugate acid (often denoted as pKₐH). masterorganicchemistry.com A higher pKₐH value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton. pressbooks.pub Simple alkylamines typically have pKₐH values in the range of 10 to 11. libretexts.org

Alkyl groups are electron-donating compared to hydrogen. This positive inductive effect (+I) increases the electron density on the nitrogen atom. libretexts.org The increased electron density makes the lone pair more available to accept a proton, thus making the amine a stronger base than ammonia (B1221849). libretexts.org

The 2,3-dimethylbutyl group is a relatively large alkyl group with multiple methyl substituents, which collectively exert a significant electron-donating inductive effect. This effect increases the electron density on the nitrogen of this compound, making it a stronger base than ammonia and simple primary amines like methylamine (B109427) or ethylamine.

While inductive effects increase basicity, steric hindrance can affect reactivity and basicity, particularly in the condensed phase. The bulky alkyl groups surrounding the nitrogen atom can physically impede the approach of a proton and hinder the solvation of the resulting conjugate acid. nih.gov

In the gas phase, where solvation effects are absent, the basicity of amines generally increases with the number and size of alkyl groups (tertiary > secondary > primary > ammonia). However, in aqueous solution, this trend is not followed. For instance, diethylamine (B46881) (a secondary amine) is slightly more basic than triethylamine (B128534) (a tertiary amine). This is because the protonated tertiary amine, with only one N-H bond, is less effectively stabilized by hydrogen bonding with water molecules compared to a protonated secondary amine with two N-H bonds.

For this compound, as a primary amine, its conjugate acid has three N-H bonds available for solvation, which is favorable. However, the bulky 2,3-dimethylbutyl group can hinder the access of water molecules, potentially leading to a slight decrease in basicity compared to what would be expected from inductive effects alone. Nonetheless, it is expected to be a stronger base than ammonia.

Table 2: Comparative pKₐ of Conjugate Acids of Selected Amines

| Amine | Structure | pKₐ of Conjugate Acid (RNH₃⁺) |

| Ammonia | NH₃ | 9.26 pressbooks.pub |

| Methylamine | CH₃NH₂ | 10.64 pressbooks.pub |

| Ethylamine | CH₃CH₂NH₂ | 10.75 pressbooks.pub |

| Diethylamine | (CH₃CH₂)₂NH | 10.98 pressbooks.pub |

| Triethylamine | (CH₃CH₂)₃N | 10.76 pressbooks.pub |

| This compound (estimated) | CH₃CH(CH₃)CH(CH₃)CH₂NH₂ | ~10.5 - 11.0 |

Note: The pKₐH for this compound is an estimate based on typical values for sterically hindered primary alkylamines.

Electrophilic Reactions on the Nitrogen Center

While the primary reactivity of amines stems from the nucleophilicity of the nitrogen lone pair, the nitrogen atom itself can undergo reactions with certain powerful electrophiles. These are distinct from electrophilic substitution on an associated aromatic ring (which is not present in this compound). byjus.com

Reactions with electrophiles like nitrous acid (HONO) are characteristic for primary amines. In the presence of a strong acid, nitrous acid forms the nitrosonium ion (NO⁺), a potent electrophile. Primary alkylamines, such as this compound, react with nitrous acid to form a diazonium salt intermediate. Alkyldiazonium salts are highly unstable and rapidly decompose, losing nitrogen gas (N₂) to form a carbocation. wikipedia.org

CH₃CH(CH₃)CH(CH₃)CH₂NH₂ + HONO → [CH₃CH(CH₃)CH(CH₃)CH₂N₂⁺] → CH₃CH(CH₃)CH(CH₃)CH₂⁺ + N₂

This highly reactive carbocation can then undergo a variety of subsequent reactions, including:

Reaction with water: to form an alcohol (2,3-dimethylbutan-1-ol).

Elimination of a proton: to form an alkene (e.g., 2,3-dimethyl-1-butene).

Rearrangement: The primary carbocation is prone to hydride shifts to form more stable secondary or tertiary carbocations, leading to a mixture of rearranged alcohol and alkene products. For instance, a hydride shift could lead to the formation of the more stable 2,3-dimethyl-2-butyl cation, resulting in products like 2,3-dimethyl-2-butanol.

Other electrophilic reactions at the nitrogen center include reactions with halogens (e.g., chlorine, bromine) to form N-haloamines, though these are often less common in synthetic applications than the reactions of the amine as a nucleophile.

Oxidation Reactions of Primary Branched Amines

The oxidation of primary amines can yield a variety of products, including aldehydes, ketones, nitriles, or nitro compounds, depending on the structure of the amine and the oxidizing agent used. For sterically hindered primary amines like this compound, the reaction pathway can deviate from that of unbranched primary amines.

Research into the oxidation of branched primary amines has shown that the formation of nitriles is a significant outcome. For instance, the oxidation of some primary amines with reagents like ferrate(VI) has been shown to produce nitriles as the major product, with yields ranging from 61-103%. nih.gov This process is believed to proceed through an imine intermediate which is further oxidized.

Another method for the oxidation of primary amines to nitriles involves electrochemical oxidation on nickel hydroxide (NiOOH) electrodes. nih.gov This method is considered a greener alternative to traditional chemical oxidation and is effective for a range of primary amines. The mechanism is proposed to involve either a series of hydrogen atom transfers or a potential-dependent hydride transfer. nih.gov

The choice of oxidant plays a crucial role in the product distribution. With strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), primary amines attached to a tertiary carbon (a structure analogous to the substitution pattern near the amine in this compound) can be oxidized to nitro compounds. quora.comsciencemadness.org In contrast, milder oxidation might lead to aldehydes, though these are often transient and can be further oxidized to carboxylic acids. ncert.nic.in The oxidation of primary amines to aldehydes or ketones can also be achieved using reagents like argentic picolinate, although yields can be modest for primary amines. dtic.mil

A summary of potential oxidation reactions for primary branched amines is presented below:

| Oxidizing Agent/Method | Substrate Type | Major Product(s) | Reference(s) |

| Ferrate(VI) | Primary amines | Nitriles, Aldehydes | nih.gov |

| Electrochemical (NiOOH) | Primary amines | Nitriles | nih.gov |

| Potassium Permanganate (KMnO₄) | Primary amine (on tertiary C) | Nitro compound | quora.comsciencemadness.org |

| Argentic Picolinate | Primary amines | Aldehydes/Ketones | dtic.mil |

| Trichloroisocyanuric acid/TEMPO | Primary amines | Nitriles | organic-chemistry.org |

Reactions of Precursors to this compound Scaffold

The 2,3-dimethylbutane (B166060) scaffold, the carbon framework of this compound, is often synthesized from halogenated derivatives through elimination reactions.

The elimination of hydrogen halides (dehydrohalogenation) from halogenated alkanes is a fundamental method for the synthesis of alkenes, which can be precursors to amines. The regioselectivity of these elimination reactions is highly dependent on the steric bulk of the base used. This is well-illustrated by the elimination reactions of 2-halo-2,3-dimethylbutanes.

When 2-bromo-2,3-dimethylbutane (B3344068) is treated with a strong, non-bulky base such as sodium ethoxide in ethanol, the major product is the more substituted and thermodynamically more stable alkene, 2,3-dimethyl-2-butene. This follows Zaitsev's rule, which predicts the formation of the most substituted alkene. msu.eduorgoreview.compearson.com

Conversely, when a bulky base like potassium tert-butoxide is used, the major product is the less substituted and sterically more accessible alkene, 2,3-dimethyl-1-butene. msu.edumsu.educhegg.com This is known as the Hofmann product. The steric hindrance of the bulky base prevents it from abstracting the more sterically hindered proton required to form the Zaitsev product. orgoreview.comyoutube.comyoutube.comlibretexts.org

The product distribution for the elimination reaction of 2-bromo-2,3-dimethylbutane with different bases is summarized in the table below:

| Substrate | Base | 2,3-dimethyl-2-butene (Zaitsev Product) | 2,3-dimethyl-1-butene (Hofmann Product) | Reference(s) |

| 2-bromo-2,3-dimethylbutane | Sodium Ethoxide | ~80% | ~20% | msu.edu |

| 2-bromo-2,3-dimethylbutane | Potassium tert-butoxide | ~25% | ~75% | msu.edu |

Mechanistic Investigations of Transformations Involving this compound

Direct mechanistic studies on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from studies of other sterically hindered primary amines.

For oxidation reactions, the mechanism of permanganate oxidation of t-butylamine, a primary amine with a tertiary alkyl group, suggests an oxidative attack on the nitrogen atom by the permanganate ion. ubc.ca This is because there is no α-hydrogen to be abstracted, a common pathway for the oxidation of less substituted amines. A proposed mechanism involves the formation of a quaternary hydroxylamine-like intermediate. ubc.ca For the formation of nitriles, the mechanism likely proceeds through the initial formation of an imine (R-CH=NH), which is then further oxidized. nih.gov

In the context of C-N bond formation, such as the alkylation of amines, the reaction of a primary amine with an alkyl halide typically proceeds via an Sₙ2 mechanism. libretexts.orgyoutube.comyoutube.com However, for sterically hindered amines and alkyl halides, this pathway can be slow or compete with elimination reactions. Recent developments have shown that copper-catalyzed alkylation of aliphatic amines with alkyl halides can proceed under visible light induction. nih.govacs.org Mechanistic studies, including trapping experiments, suggest that these reactions can involve the formation of an alkyl radical, which then couples with a copper(II)-amido complex in an "out-of-cage" process to form the new C-N bond. nih.gov This radical-mediated pathway provides an alternative to the traditional Sₙ2 mechanism, especially for sterically demanding substrates.

**stereochemical Aspects and Chiral Applications of 2,3 Dimethylbutan 1 Amine**

Chirality of 2,3-Dimethylbutan-1-amine and its Stereoisomers

The molecular structure of this compound possesses two chiral centers at the C2 and C3 positions of the butane (B89635) chain. A chiral center is a carbon atom that is attached to four different substituent groups. For this compound, the C2 carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and an isopropyl group (-CH(CH₃)₂). The C3 carbon is bonded to a hydrogen atom, a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and the rest of the molecule.

The presence of 'n' chiral centers in a molecule can lead to a maximum of 2ⁿ stereoisomers. libretexts.org In the case of this compound, with n=2, there is a possibility of up to 2² = 4 distinct stereoisomers. brainly.combrainly.com These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. libretexts.org The relationship between stereoisomers that are not mirror images of each other is defined as diastereomeric. libretexts.org

Unlike molecules such as 2,3-dimethylbutane (B166060), where the substituents on the two chiral carbons are identical, leading to the formation of an achiral meso compound, this compound does not possess an internal plane of symmetry. brainly.com Therefore, all four possible stereoisomers are chiral. The specific configurations at each chiral center are designated using the Cahn-Ingold-Prelog (R/S) notation. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the second pair.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

| Table 1: Stereoisomers of this compound. This table outlines the four possible stereoisomers based on the R/S configuration at the two chiral centers and their enantiomeric relationships. |

Application as Chiral Building Blocks in Asymmetric Synthesis

Chiral amines are of paramount importance in synthetic organic chemistry, serving as crucial intermediates and building blocks for a vast array of complex molecules, including pharmaceuticals and agrochemicals. francis-press.com Highly branched chiral primary amines, such as the enantiomers of this compound, are valuable precursors for further chemical modifications. Their sterically hindered nature can impart high selectivity in chemical transformations. Enantiomerically pure amines are synthesized or isolated to be incorporated into larger target molecules, transferring their chirality to the new structure.

In enantioselective synthesis, a single enantiomer of a chiral building block is used to produce a target molecule with a specific, desired stereochemistry. Chiral amines are frequently employed for this purpose. yale.edunih.gov For instance, in a process analogous to how (S)-2-amino-3-methylbutane is a key chiral starting material for the synthesis of the ATP-sensitive potassium channel opener BPDZ-44, an enantiomer of this compound could be used to construct other complex, biologically active compounds. sigmaaldrich.com The amine can be derivatized or used to introduce a specific stereocenter that dictates the stereochemical outcome of subsequent reaction steps. The development of efficient methods for creating chiral amines remains a significant focus of chemical research. francis-press.com

Role in Chiral Resolution Methodologies

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org Chiral amines are classic resolving agents, particularly for the separation of racemic carboxylic acids. The process involves reacting the racemic acid with a single enantiomer of a chiral amine, such as (2R,3R)-2,3-dimethylbutan-1-amine. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.orgrsc.org Once separated, the pure diastereomeric salt can be treated with an acid or base to break the salt and recover the enantiomerically pure acid and the original chiral amine.

Conversely, a racemic mixture of this compound itself can be resolved. One effective method is enzymatic kinetic resolution. This technique utilizes an enzyme, often a lipase (B570770), which selectively catalyzes a reaction with only one of the enantiomers in the racemic mixture. For example, in a process described for the resolution of racemic 2-amino-3,3-dimethylbutane, an immobilized lipase from Candida antarctica is used to selectively acylate one enantiomer in the presence of an acyl donor like isopropyl acetate (B1210297). google.com The acylated amine (now an amide) can be easily separated from the unreacted amine enantiomer by standard methods like chromatography or extraction. This leaves one enantiomer in its original amine form and the other as an amide, effectively resolving the mixture. google.com

| Acyl Donor | Immobilised Lipase | Unreacted Amine (Enantiomeric Purity) | Amide Product (Enantiomeric Purity) |

| Isopropyl Acetate | Chirazyme L2 | >99% (R) | 92% (S) |

| Isobutyl Acetate | Chirazyme L2 | >99% (R) | 90% (S) |

| Ethyl Acetate | NOVO SP 435 | 98% (R) | 94% (S) |

| Table 2: Representative Data for the Enzymatic Kinetic Resolution of a Chiral Amine. This table shows results from the lipase-catalyzed resolution of racemic 2-amino-3,3-dimethylbutane, a structural isomer of the title compound, illustrating the high efficiency of this resolution methodology. The data demonstrates how different acyl donors affect the enantiomeric purity of the separated products. Data adapted from patent EP1036189A1. google.com |

Conformational Analysis and Dynamic Stereochemistry

The stereochemical behavior of this compound is also defined by its conformational isomers, which arise from rotation about the central C2-C3 single bond. The dynamic stereochemistry can be understood by analyzing the conformers of its parent hydrocarbon, 2,3-dimethylbutane. acs.org The most stable conformations are staggered, where the substituents on the front carbon are positioned between the substituents on the back carbon in a Newman projection. doubtnut.comvaia.com

There are two primary staggered conformations for the C2-C3 bond:

Anti Conformation: The two bulky isopropyl groups (or in the case of this compound, the C1-aminomethyl group and the C4-methyl group attached to the respective chiral carbons) are positioned 180° apart. This arrangement minimizes steric hindrance, making it the most stable conformation. doubtnut.comyoutube.com

Gauche Conformation: The two largest groups are positioned at a 60° dihedral angle to each other. This results in greater steric repulsion compared to the anti-conformation, making it less stable. stackexchange.com

The eclipsed conformations, where substituents on the C2 and C3 carbons are aligned, are significantly higher in energy due to strong steric and torsional strain and are thus energetically unfavorable. Computational studies on 2,3-dimethylbutane have quantified these energy differences, confirming the higher stability of the staggered anti-conformer over the gauche and eclipsed forms. stackexchange.com While the aminomethyl group (-CH₂NH₂) in this compound differs from a methyl group, the fundamental principles of steric hindrance dictate that an anti-arrangement of the largest substituent groups around the C2-C3 bond will be the most populated and stable conformation.

| Conformation | Dihedral Angle (approx.) | Relative Stability | Key Steric Interaction |

| Anti-Staggered | 180° | Most Stable | Minimized repulsion between largest groups |

| Gauche-Staggered | 60° | Less Stable | Repulsion between adjacent large groups |

| Eclipsed | 0° | Least Stable | Maximum steric and torsional strain |

| Table 3: Conformational Stability of the C2-C3 bond in a 2,3-dimethylbutane framework. The table summarizes the relative stability of the key conformers based on the dihedral angle between the largest substituents. |

**computational and Theoretical Studies on 2,3 Dimethylbutan 1 Amine**

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

At the heart of understanding any molecule lies the precise arrangement of its constituent atoms and the distribution of its electron cloud. Quantum chemical calculations, employing sophisticated methods such as Density Functional Theory (DFT) and ab initio techniques, provide a theoretical framework for determining these fundamental properties.

While a specific, peer-reviewed computational study detailing the optimized geometry of 2,3-dimethylbutan-1-amine is not prominently available, its structural parameters can be reliably inferred from the foundational principles of chemical bonding and stereochemistry, supported by data from analogous branched alkylamines.

The molecule's backbone is a butane (B89635) chain substituted with methyl groups at the second and third carbon atoms. The sp³ hybridization of these carbon atoms dictates a tetrahedral geometry, with ideal bond angles of approximately 109.5°. However, the presence of bulky methyl groups in close proximity to the aminomethyl (-CH₂NH₂) functional group introduces steric strain, leading to deviations from this idealized geometry. It is anticipated that the bond angles around the C2 and C3 carbons, such as the C1-C2-C3 angle, would be expanded to values greater than 109.5° to mitigate these repulsive forces. In contrast, the H-C-H bond angles within the methyl and methylene (B1212753) groups are likely to be slightly compressed. The geometry around the nitrogen atom is also of significant interest. The lone pair of electrons on the nitrogen atom exerts a stronger repulsive force than the bonding pairs, which is expected to compress the H-N-H and H-N-C bond angles to a value slightly less than the ideal 109.5°.

| Parameter | Predicted Value | Justification |

|---|---|---|

| C-C Bond Length | ~1.54 Å | Typical for sp³-sp³ carbon single bonds. |

| C-N Bond Length | ~1.47 Å | Typical for a single bond between an sp³ carbon and an sp³ nitrogen. |

| C-H Bond Length | ~1.09 Å | Typical for sp³ C-H bonds. |

| N-H Bond Length | ~1.01 Å | Typical for N-H bonds in primary amines. |

| C-C-C Bond Angle | >109.5° | Steric repulsion between methyl groups will likely increase this angle. |

| C-C-N Bond Angle | ~112° | The bulky alkyl group may cause this angle to be slightly larger than the ideal tetrahedral angle. |

| H-N-H Bond Angle | <109.5° | The lone pair on the nitrogen atom will compress this angle. |

The Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are critical molecular descriptors, particularly in the fields of medicinal chemistry and drug discovery, as they provide strong indications of a molecule's pharmacokinetic profile.

TPSA is a measure of the surface area of a molecule that arises from its polar atoms, primarily oxygen and nitrogen. This metric is a strong predictor of a molecule's ability to permeate biological membranes. For this compound, the TPSA is determined by the contribution of its primary amine group. The computed TPSA for this compound is 26.02 Ų. nih.gov This relatively low value suggests that the molecule is likely to exhibit good membrane permeability.

Lipophilicity, quantified by the LogP value, describes the partitioning of a compound between a nonpolar and a polar solvent. A higher LogP indicates greater preference for the nonpolar environment. The computationally estimated LogP value, specifically the XLogP3 value, for this compound is 1.4. nih.gov This moderate LogP, in conjunction with its low TPSA, indicates a well-balanced character between hydrophilicity and lipophilicity.

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.02 Ų | PubChem |

| XLogP3 (LogP) | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

Analysis of Conformational Isomers and Energy Landscapes

The rotational freedom around its single bonds allows this compound to adopt a multitude of three-dimensional shapes, or conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's prevalent shapes and, consequently, its chemical behavior. The most significant source of conformational isomerism in this molecule is the rotation about the C2-C3 bond.

While a detailed conformational analysis of this compound is not readily found in the literature, valuable inferences can be drawn from studies of the structurally similar 2,3-dimethylbutane (B166060). In 2,3-dimethylbutane, staggered conformations are energetically favored over eclipsed conformations due to minimized torsional strain. The two principal staggered conformers are the anti and gauche forms. The anti conformation, where the two methyl groups on C2 and C3 are positioned at a dihedral angle of 180°, is the most stable due to minimal steric hindrance. The gauche conformation, with a 60° dihedral angle between these groups, experiences greater steric repulsion and is therefore higher in energy.

For this compound, the conformational landscape is rendered more complex by the presence of the aminomethyl group. Rotations around both the C1-C2 and C2-C3 bonds contribute to a multifaceted potential energy surface with numerous local minima, each corresponding to a stable conformer. The energetic hierarchy of these conformers is governed by a delicate balance of steric repulsions between the bulky methyl and aminomethyl groups and the possibility of intramolecular hydrogen bonding involving the amine group. It is highly probable that the most stable conformers will be those that effectively minimize the steric clashes between these bulky substituents.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides a powerful platform for predicting the chemical reactivity of a molecule by scrutinizing its electronic structure and modeling potential reaction trajectories. The primary amine group of this compound is its chemical epicenter, endowing it with both nucleophilic and basic properties.

Theoretical investigations into the reactivity of primary amines frequently utilize reactivity descriptors derived from Density Functional Theory (DFT), such as Fukui functions. These computational tools are instrumental in pinpointing the most reactive sites within a molecule for either nucleophilic or electrophilic attack. In the case of a primary amine, the nitrogen atom, with its lone pair of electrons, is unequivocally the primary nucleophilic center.

The mechanisms of reactions involving primary amines and various electrophiles, such as aldehydes and alkyl halides, have been the subject of numerous computational studies. These investigations typically involve the meticulous mapping of reaction pathways, including the identification of transition state structures and the calculation of activation energies. For example, the nucleophilic addition of a primary amine to the carbonyl carbon of an aldehyde is known to proceed through a tetrahedral intermediate. The subsequent dehydration step to form an imine can be modeled computationally to elucidate the influence of catalysts and the solvent environment. Although specific computational studies on the reactivity of this compound are not available, the general mechanistic principles derived from studies of other primary amines are applicable. The significant steric bulk of the 2,3-dimethylbutyl (B1248744) substituent is expected to have a discernible impact on the reaction kinetics when compared to less sterically encumbered primary amines.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic, time-resolved view of molecular behavior, providing profound insights into the interactions of a molecule with its environment, such as a solvent or biological macromolecules.

The primary amine group of this compound is capable of participating in hydrogen bonding both as a donor, through its N-H bonds, and as an acceptor, via the lone pair of electrons on the nitrogen atom. MD simulations of analogous primary amines in aqueous environments have demonstrated the formation of robust hydrogen bonds with surrounding water molecules. Such simulations can provide quantitative data on the average number, lifetime, and geometry of these crucial intermolecular interactions.

In a hypothetical MD simulation of this compound in an aqueous solution, it is anticipated that the nitrogen atom would act as a hydrogen bond acceptor from a water molecule, while the two N-H hydrogens would each donate a hydrogen bond to the oxygen atoms of neighboring water molecules. The bulky and nonpolar 2,3-dimethylbutyl portion of the molecule would influence the local structure of the water, likely inducing the formation of a hydrophobic hydration shell. The dynamics of these hydrogen bonds are of paramount importance for understanding the solubility and transport properties of the amine.

While specific MD simulation data for this compound is not available in the public domain, studies on other alkylamines in water have underscored the critical role of the amine-water hydrogen bond strength in determining their thermodynamic properties of mixing. These studies suggest that alkylamines have the capacity to impose a degree of order on the surrounding water molecules.

Group Theory Applications in Analyzing Molecular Symmetry and Dynamics (related to 2,3-dimethylbutane)

Group theory serves as a fundamental mathematical framework for describing the symmetry inherent in molecular structures and for understanding its consequences on physical and chemical properties. libretexts.org By classifying the symmetry elements a molecule possesses, group theory allows for the prediction of various molecular characteristics, such as chirality, polarity, and spectroscopic transitions, without the need for extensive calculations. libretexts.orgox.ac.uk For rigid molecules, the analysis is based on point groups, which are collections of symmetry operations (like rotations and reflections) that leave at least one point in space unchanged. ox.ac.uk

However, for molecules exhibiting large-amplitude internal motions, such as the rotation of methyl groups, the framework of rigid molecule point groups is insufficient. These systems are termed non-rigid molecules, and their dynamic symmetry is analyzed using a more complex approach known as non-rigid group (NRG) theory. kg.ac.rs 2,3-dimethylbutane ((CH₃)₂CHCH(CH₃)₂) is a classic example of a non-rigid molecule where the internal rotations of its four methyl (CH₃) groups are crucial to understanding its full symmetry and dynamics. kg.ac.rsresearchgate.net

Computational studies have successfully determined the full non-rigid group (f-NRG) for 2,3-dimethylbutane. kg.ac.rs The analysis considers the dynamic symmetry operations, which are composed of two sequential physical operations: a symmetry operation of the molecular framework and the internal rotations of the CH₃ groups. kg.ac.rs The framework, considering the carbon backbone, possesses a cyclic group of order 2 (Z₂). kg.ac.rs Each of the four methyl groups has rotational symmetry that is isomorphic to the cyclic group of order 3 (Z₃). kg.ac.rs

The combination of these motions results in a complex symmetry group. Researchers have shown that the f-NRG of 2,3-dimethylbutane is isomorphic to the semi-direct product of four copies of the Z₃ group by the Z₂ group. kg.ac.rsresearchgate.netresearchgate.net This is mathematically represented as (Z₃ × Z₃ × Z₃ × Z₃):Z₂ or (Z₃)⁴:Z₂. kg.ac.rsresearchgate.net This group has a substantial order of 162, which is the product of the number of operations for each component (3⁴ × 2 = 162). kg.ac.rsresearchgate.net

The character table for this group, which is essential for classifying wavefunctions and determining spectroscopic selection rules, has been computed using specialized software packages like GAP (Groups, Algorithms, and Programming). kg.ac.rsresearchgate.net The calculations revealed that the group for 2,3-dimethylbutane is divided into 54 conjugacy classes and, consequently, has 54 irreducible representations. kg.ac.rsresearchgate.net Further analysis has also characterized the f-NRG of 2,3-dimethylbutane as an unmatured group with 30 dominant classes. researchgate.net This detailed group theoretical analysis provides profound insights into the dynamic stereochemistry and rovibronic spectroscopy of the molecule. kg.ac.rs

Group Theoretical Properties of Non-Rigid 2,3-Dimethylbutane

| Property | Description | Value / Notation | Source(s) |

| Molecular Type | Exhibits large-amplitude internal vibrational modes. | Non-rigid molecule | kg.ac.rs |

| Full Non-Rigid Group (f-NRG) | The group describing the symmetry of the framework and internal rotors. | (Z₃ × Z₃ × Z₃ × Z₃):Z₂ | kg.ac.rsresearchgate.net |

| Group Order | The total number of symmetry operations in the f-NRG. | 162 | kg.ac.rsresearchgate.net |

| Conjugacy Classes | The number of distinct classes of symmetry operations. | 54 | kg.ac.rsresearchgate.net |

| Irreducible Representations | The number of fundamental, independent symmetry behaviors. | 54 | kg.ac.rsresearchgate.net |

| Computational Tools | Software used to compute the group structure and character table. | GAP | kg.ac.rsresearchgate.net |

**applications in Advanced Organic Synthesis**

Precursor in the Synthesis of Complex Organic Molecules

While direct and extensive literature specifically detailing the use of 2,3-dimethylbutan-1-amine as a precursor for highly complex, named organic molecules is nascent, the principles of its utility can be inferred from the chemistry of analogous sterically hindered amines. The primary amine group serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more intricate structures.

The synthesis of chiral amines is a critical endeavor in modern organic chemistry, as these motifs are prevalent in numerous biologically active compounds. The structural relative of this compound, 2,3,3-trimethylbutan-1-amine, has been successfully employed in copper-catalyzed asymmetric hydroamination reactions. This highlights the potential of such sterically encumbered amines to participate in stereoselective transformations, a key requirement in the synthesis of complex chiral molecules. The bulky nature of the substituent can influence the facial selectivity of reactions, leading to the preferential formation of one stereoisomer over another.

Role as a Building Block for Diverse Chemical Structures

The utility of this compound as a building block lies in its ability to introduce a specific lipophilic and sterically defined fragment into a molecule. This is particularly relevant in medicinal chemistry and materials science, where the size, shape, and polarity of a molecule are critical to its function.

The primary amine functionality allows for its covalent attachment to a variety of scaffolds through common reactions such as amidation, alkylation, and reductive amination. For instance, it can be reacted with carboxylic acids or their derivatives to form amides, or with aldehydes and ketones followed by reduction to yield secondary amines. These reactions provide a straightforward means to incorporate the 2,3-dimethylbutyl (B1248744) group into a larger molecular framework, thereby modifying its physical and chemical properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

Highly branched primary amines are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific, publicly available examples of blockbuster drugs or pesticides that explicitly name this compound as a direct intermediate are not prevalent, patent literature often alludes to the use of such structurally similar amines.

For example, a patent for pesticide preparations mentions a compound containing a "dimethylbutan-2-yl" moiety, a structural isomer of the 2,3-dimethylbutyl group, within a list of potential components for fungicidal compositions. google.com This suggests that branched butylamine (B146782) structures are of interest in the development of new agrochemicals. The lipophilic nature of the 2,3-dimethylbutyl group can enhance the ability of a molecule to penetrate the waxy outer layers of plants or insects, a desirable property for many pesticides.

In the realm of pharmaceuticals, the incorporation of bulky, lipophilic groups can influence a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The 2,3-dimethylbutyl group can be used to modulate these properties, potentially leading to improved efficacy or reduced side effects.

Synthesis of Advanced Materials Precursors

The application of this compound extends to the synthesis of precursors for advanced materials. The primary amine group can be used to introduce functionality into polymers or to create monomers that can be polymerized to form new materials. For instance, it can be reacted with compounds containing multiple reactive sites to form cross-linked polymers with tailored properties.

The steric bulk of the 2,3-dimethylbutyl group can influence the packing and morphology of polymers, potentially leading to materials with unique thermal or mechanical properties. While specific research detailing the use of this compound in this context is still an emerging area, the principles of polymer chemistry suggest its potential as a modifier for existing polymers or as a component of novel polymer systems.

Below is an interactive data table summarizing the key applications and potential transformations of this compound in advanced organic synthesis.

| Application Area | Type of Transformation | Potential Product Class | Significance of the 2,3-Dimethylbutyl Group |

| Complex Molecule Synthesis | Asymmetric Catalysis | Chiral Amines, Amides | Directs Stereoselectivity |

| Diverse Chemical Structures | Amidation, Alkylation | Substituted Amides, Secondary Amines | Introduces Lipophilic, Sterically Defined Fragment |

| Pharmaceutical/Agrochemicals | Intermediate in Multi-step Synthesis | Biologically Active Molecules | Modulates Lipophilicity and ADME Properties |

| Advanced Materials | Monomer Synthesis, Polymer Modification | Functional Polymers | Influences Polymer Packing and Properties |

**catalytic Applications of 2,3 Dimethylbutan 1 Amine and Its Derivatives**

Ligand Design and Synthesis from 2,3-Dimethylbutan-1-amine Scaffold

The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of ligands for metal-catalyzed reactions. The design of these ligands is pivotal in dictating the steric and electronic environment of the metal center, which in turn governs the activity, selectivity, and stability of the catalyst.

The synthesis of ligands from the this compound scaffold can be approached through several established synthetic routes. For instance, reaction with various electrophiles can yield a diverse library of N-substituted derivatives. These can range from simple alkyl or aryl groups to more complex chelating moieties. The presence of the bulky alkyl framework in this compound is expected to impart significant steric hindrance around the metal center, a feature that is often desirable in controlling selectivity.

A common strategy in ligand synthesis involves the formation of Schiff bases through condensation with aldehydes or ketones. This approach can introduce additional coordination sites and electronic diversity. For example, reaction with salicylaldehyde (B1680747) derivatives would yield bidentate N,O-ligands. Furthermore, the amine can be incorporated into larger macrocyclic or pincer-type ligand architectures.

The synthesis of chiral ligands from enantiomerically pure (2R,3R)- or (2S,3S)-2,3-dimethylbutan-1-amine is of particular interest for asymmetric catalysis. The inherent chirality of the backbone can be relayed to the catalytic center, influencing the stereochemical outcome of the reaction.

Table 1: Potential Ligand Derivatives of this compound

| Ligand Type | Synthetic Precursor | Potential Coordination Mode |

| Monodentate N-ligand | Alkyl/Aryl halide | N |

| Bidentate N,N-ligand | 2-Pyridinecarboxaldehyde | N,N |

| Bidentate N,O-ligand | Salicylaldehyde | N,O |

| Tridentate N,N,N-ligand | Bis(2-picolyl)amine | N,N,N |

Application in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. The chiral nature of this compound makes it a promising scaffold for the development of catalysts for enantioselective transformations.

The efficacy of a chiral ligand in asymmetric catalysis is determined by its ability to create a chiral environment around the metal center, which then discriminates between the two enantiotopic faces or groups of the substrate. Ligands derived from this compound can be employed in a variety of asymmetric reactions.

For example, chiral phosphine-amine ligands, synthesized by reacting a derivative of this compound with a chlorophosphine, could be effective in asymmetric hydrogenation and hydroformylation reactions. The steric bulk of the 2,3-dimethylbutyl (B1248744) group could play a crucial role in creating a well-defined chiral pocket, leading to high enantioselectivities.

In the realm of asymmetric transfer hydrogenation, a widely used method for the synthesis of chiral alcohols and amines, ligands derived from chiral diamines have shown exceptional performance. nih.gov By analogy, chiral diamine ligands incorporating the this compound framework could be potent catalysts when complexed with metals like iridium or ruthenium.

Table 2: Potential Asymmetric Reactions Catalyzed by this compound Derivatives

| Reaction Type | Metal | Potential Ligand Derivative | Expected Chiral Product |

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral Phosphine-Amine | Chiral Alcohols, Amines |

| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Chiral Diamine | Chiral Alcohols |

| Asymmetric Michael Addition | Copper, Nickel | Chiral Schiff Base | Chiral Carbonyl Compounds |

| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | Chiral Amino Alcohol | Chiral β-Hydroxy Carbonyls |

Role in Metal-Catalyzed Reactions

The amine functionality in this compound and its derivatives can act as a directing group in various metal-catalyzed reactions, facilitating the activation of otherwise inert C-H bonds.

The strategic functionalization of C-H bonds is a powerful tool for the efficient synthesis of complex molecules. The use of directing groups to position a metal catalyst in proximity to a specific C-H bond has emerged as a robust strategy for achieving site-selectivity. dntb.gov.ua The primary amine of this compound can serve as such a directing group.

In palladium-catalyzed C-H activation, for instance, the amine can coordinate to the palladium center, directing the activation of a C-H bond at the γ- or δ-position of the alkyl chain. nih.gov This would allow for the introduction of various functional groups, such as aryl, alkyl, or heteroatom-containing moieties, at positions that are typically difficult to access.

The steric hindrance provided by the 2,3-dimethylbutyl group could influence the regioselectivity of the C-H activation process, potentially favoring activation at less hindered positions or influencing the stereochemistry of the subsequent bond formation. Research on related sterically hindered amines has demonstrated the feasibility of such transformations.

Organocatalysis Involving Amine Functionality

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of synthetic chemistry. Amines are among the most widely used organocatalysts, participating in a variety of transformations through the formation of enamines or iminium ions. nih.gov

Derivatives of this compound could be employed as organocatalysts in several key reaction types. For example, secondary amine derivatives could catalyze asymmetric Michael additions, aldol reactions, and Mannich reactions via enamine catalysis. The chiral backbone of this compound would be crucial for inducing enantioselectivity in these processes.

Furthermore, the primary amine itself, or its salts, could function as a Brønsted acid or base catalyst. The steric bulk of the amine could also play a role in substrate recognition and in controlling the stereochemical outcome of the reaction. The development of bifunctional organocatalysts, where the amine is tethered to another functional group like a thiourea (B124793) or a squaramide, could lead to highly efficient and selective catalytic systems. researchgate.net

Table 3: Potential Organocatalytic Reactions

| Reaction Type | Catalyst Type | Role of Amine Derivative |

| Asymmetric Michael Addition | Chiral Secondary Amine | Enamine formation |

| Asymmetric Aldol Reaction | Chiral Secondary Amine | Enamine formation |

| Asymmetric Mannich Reaction | Chiral Secondary Amine | Enamine formation |

| Asymmetric Conjugate Addition | Chiral Primary Amine Salt | Iminium ion formation |

**advanced Derivatization and Functionalization Strategies**

Selective Functionalization of the Primary Amine Group

The primary amine group (—NH₂) is the most reactive site in 2,3-dimethylbutan-1-amine, serving as a key handle for a variety of chemical transformations. Its nucleophilicity allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation and Sulfonylation

The reaction of this compound with acylating or sulfonylating agents is a fundamental strategy for derivatization. Acylation with acid chlorides or anhydrides yields N-(2,3-dimethylbutyl)amides. sphinxsai.com This transformation is often facilitated by a base to neutralize the acidic byproduct (e.g., HCl). youtube.com Due to the steric hindrance of the 2,3-dimethylbutyl (B1248744) group, these reactions may require more forcing conditions or highly reactive electrophiles compared to less hindered amines. The resulting amides are stable and can serve as protecting groups or as final products in their own right. sphinxsai.com

Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride, typically in the presence of a base like pyridine, to form a sulfonamide. nih.gov This reaction, known as the Hinsberg test, is a classic method for distinguishing primary, secondary, and tertiary amines. nih.gov Modern methods have also been developed for sulfonamide synthesis, such as the use of sodium sulfinates mediated by ammonium (B1175870) iodide, which offers a metal-free and environmentally friendlier alternative. nih.gov

| Reaction Type | Amine Substrate | Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Acylation | Primary Amine (e.g., this compound) | Acid Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Typically with a non-nucleophilic base (e.g., pyridine, triethylamine) | N-Substituted Amide |

| Sulfonylation | Primary Amine (e.g., this compound) | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., pyridine) | N-Substituted Sulfonamide |

| Sulfonylation (Modern) | Primary or Secondary Amine | Sodium Sulfinate (R-SO₂Na) | NH₄I, CH₃CN, 80 °C | N-Substituted Sulfonamide |

Reductive Amination

Reductive amination is a highly effective method for converting this compound into secondary or tertiary amines. masterorganicchemistry.com The process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine (or enamine), which is then reduced in the same pot to the corresponding amine. youtube.comlibretexts.org This method avoids the common problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.comharvard.edu This selectivity allows the entire reaction to be performed in a single step. youtube.com For example, reacting this compound with a ketone in the presence of NaBH₃CN will yield a secondary amine. masterorganicchemistry.com

| Carbonyl Partner | Amine Partner | Reducing Agent | Typical Conditions | Product |

|---|---|---|---|---|

| Aldehyde (R'-CHO) | This compound | NaBH₃CN or NaBH(OAc)₃ | Slightly acidic (pH ~6-7) or with added AcOH | N-Alkyl-2,3-dimethylbutan-1-amine (Secondary Amine) |

| Ketone (R'-CO-R'') | This compound | NaBH₃CN or NaBH(OAc)₃ | Slightly acidic (pH ~6-7) or with added AcOH | N-Alkyl-2,3-dimethylbutan-1-amine (Secondary Amine) |

Modification of the Branched Alkyl Chain for Novel Chemical Entities

Functionalizing the saturated, branched alkyl chain of this compound presents a significant synthetic challenge due to the strength and inertness of C(sp³)–H bonds. However, advances in transition metal-catalyzed C–H functionalization have opened pathways to selectively modify such frameworks. nih.govprinceton.edu

These strategies often rely on a directing group to position a metal catalyst in proximity to a specific C–H bond. nih.gov While the primary amine itself can act as a directing group, it is often converted into a more robust directing group, such as an amide or a sulfonamide, prior to the C–H activation step. Palladium, rhodium, and iridium catalysts have shown promise in this area. bohrium.com

For a molecule like this compound, there are multiple, distinct C–H bonds (primary, secondary, and tertiary). Achieving site-selectivity is a key challenge. The outcome of a C–H functionalization reaction can be influenced by steric and electronic factors. For instance, rhodium-catalyzed amination has been shown to selectively functionalize tertiary C–H centers in complex molecules. nih.gov Applying such a strategy to an N-protected derivative of this compound could potentially lead to functionalization at the C3 position.

Another approach involves radical-based reactions. Hydrogen atom transfer (HAT) catalysis can generate α-amino radicals, but controlling the site of abstraction and subsequent functionalization is critical. chemrxiv.org The development of site-selective methods for the C–H functionalization of primary aliphatic amines remains an active area of research. princeton.edu

Derivatization for Specific Chemical Transformations

Derivatization of this compound can be a strategic step to facilitate further, more complex transformations.

Use as a Protecting Group or Chiral Auxiliary

The amine can be acylated to form an amide, which serves as a robust protecting group for the nitrogen atom, allowing chemical modifications to be performed elsewhere in a larger molecule without affecting the amine. youtube.com The steric bulk of the 2,3-dimethylbutyl group can also be exploited to influence the stereochemical outcome of nearby reactions, making its derivatives potential chiral auxiliaries.

Formation of a Non-nucleophilic Base

Treatment of this compound with a strong organometallic base, such as n-butyllithium, would deprotonate the amine to form the corresponding lithium amide. While lithium diisopropylamide (LDA) is more common, a lithium amide derived from this compound would function as a strong, sterically hindered, non-nucleophilic base. guidechem.com Such bases are widely used in organic synthesis to deprotonate carbon acids to form enolates or carbanions without competing nucleophilic attack at the carbon center. guidechem.com

Conversion to a Leaving Group

The primary amine group can be transformed into an excellent leaving group to facilitate elimination reactions. For instance, exhaustive methylation of the amine with an excess of methyl iodide would first produce the tertiary amine and then the quaternary ammonium salt. This salt, when treated with a base like silver oxide, can undergo a Hofmann elimination to yield an alkene, in this case likely a mixture of 2,3-dimethylbut-1-ene and other isomers.

**advanced Analytical Methodologies for 2,3 Dimethylbutan 1 Amine**

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of 2,3-Dimethylbutan-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide detailed information about its unique structural environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The hydrogens on carbons adjacent to the nitrogen atom are typically deshielded and appear further downfield. chemicalbook.com The signals for the protons on the aminomethyl group (-CH₂NH₂) are expected to be around 2.3-3.0 ppm. chemicalbook.com The protons of the amine group (-NH₂) itself typically appear as a broad singlet, with a chemical shift that can vary (from ~0.5-5.0 ppm) depending on the solvent and concentration. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(CH₃)₂ | ~1.6 - 1.9 | Multiplet | 1H |

| -CH(CH₃)CH₂- | ~1.4 - 1.7 | Multiplet | 1H |

| -CH₂NH₂ | ~2.5 - 2.7 | Multiplet | 2H |

| -CH(CH₃ )₂ | ~0.8 - 0.9 | Doublet | 6H |

| -CH(CH₃ )CH₂- | ~0.8 - 0.9 | Doublet | 3H |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule. Carbons bonded to the electron-withdrawing nitrogen atom are deshielded and shifted downfield, typically appearing in the 30-50 ppm range for aliphatic amines. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H(CH₃)₂ | ~30 - 35 |

| -C H(CH₃)CH₂- | ~40 - 45 |

| -C H₂NH₂ | ~45 - 50 |

| -CH(C H₃)₂ | ~18 - 22 |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity of the butyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, allowing for definitive assignment of all ¹H and ¹³C resonances.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns. For this compound (Molecular Weight: 101.19 g/mol nih.gov), the molecular ion peak [M]⁺ would be expected at m/z 101.

A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in the formation of a stable, nitrogen-containing cation. np-mrd.org For this compound, α-cleavage between C1 and C2 would be the dominant fragmentation pathway.

α-Cleavage: Loss of a C₅H₁₁ radical (2,3-dimethylpropyl radical) from the molecular ion would generate the [CH₂NH₂]⁺ fragment. This ion has an m/z of 30 and is typically the base peak in the mass spectrum of primary amines of this type. np-mrd.org

Other potential fragments would arise from cleavage within the alkyl chain, though these are generally of lower intensity than the base peak.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 101 | [C₆H₁₅N]⁺ | Molecular Ion (M⁺) |

| 86 | [M-CH₃]⁺ | Loss of a methyl radical |

| 58 | [M-C₃H₇]⁺ | Loss of an isopropyl radical |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Note: This is a predicted fragmentation pattern. Relative intensities can vary with ionization method and energy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. As a primary amine, this compound will exhibit several characteristic absorption bands. docbrown.info

N-H Stretching: Primary amines show two distinct bands in the 3250-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.info

N-H Bending (Scissoring): A medium to strong absorption appears in the range of 1580-1650 cm⁻¹ due to the scissoring motion of the -NH₂ group. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. docbrown.info

N-H Wagging: A broad, strong band can often be observed between 665-910 cm⁻¹ due to the out-of-plane bending (wagging) of the N-H bonds. docbrown.info

C-H Stretching and Bending: Standard alkane C-H stretching absorptions will be present just below 3000 cm⁻¹, with C-H bending vibrations around 1365-1480 cm⁻¹. rsc.org

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3300 - 3400 | N-H Asymmetric & Symmetric Stretch | Medium (two bands) |

| ~2870 - 2960 | C-H Alkyl Stretch | Strong |

| ~1580 - 1650 | N-H Bend (Scissoring) | Medium to Strong |

| ~1465 | C-H Bend | Medium |

| ~1020 - 1250 | C-N Stretch | Weak to Medium |

Note: These are typical ranges. The exact position and intensity depend on the sample phase (liquid film, gas, etc.) and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, allowing for both purity determination and quantitative analysis.

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. However, the basic nature of amines can lead to peak tailing and poor chromatographic performance on standard columns due to interactions with acidic sites on the column material. labrulez.com Therefore, specialized, deactivated columns are required.

Methodology: A basic-deactivated, polar stationary phase (e.g., a wax-type column like Carbowax 20M modified with potassium hydroxide (B78521) (KOH)) or a non-polar phase like DB-5 is often used. labrulez.com A Flame Ionization Detector (FID) is typically employed for its high sensitivity to hydrocarbons and their derivatives. For definitive identification, GC is coupled with a mass spectrometer (GC-MS).

Derivatization: To improve volatility and reduce tailing, amines are often derivatized before GC analysis. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. researchgate.net

Retention Index: The retention index (RI) is a standardized measure of a compound's elution time relative to a series of n-alkane standards. mdpi.com It helps in compound identification by comparing experimental values to literature databases, even when run on different systems or with slightly different methods. mdpi.com The RI for this compound would need to be experimentally determined on specific standard columns (e.g., DB-5, DB-WAX).

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of amines, particularly for less volatile or thermally unstable compounds.

Methodology: Since this compound lacks a strong chromophore, direct UV detection is not sensitive. Therefore, pre-column or post-column derivatization is necessary to attach a UV-active or fluorescent tag to the amine. Reagents such as salicylaldehyde (B1680747) or 4-chloro-7-nitrobenzofurazane (NBD-Cl) are used for this purpose.

Separation Mode: Reversed-phase HPLC is the most common mode. A C18 or C8 column is typically used with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.

Detection: Following derivatization, a UV-Visible or Fluorescence detector (FLD) provides high sensitivity for quantitative analysis. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can also be used for detection without derivatization, as can mass spectrometry (LC-MS).

Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier analytical technique for the determination of aliphatic amines like this compound. This method provides exceptional selectivity and sensitivity, which is essential for analyzing trace levels of the compound in complex matrices. ddtjournal.com The UHPLC system utilizes columns with sub-2 µm particles, enabling high-resolution separations with shorter analysis times compared to traditional HPLC. acs.org

For the analysis of polar compounds such as this compound, which can exhibit poor retention on standard reversed-phase columns (e.g., C18), specialized column chemistries or mobile phase modifications are often employed. nih.gov Pentafluorophenylpropyl (PFPP) columns, for instance, offer alternative selectivity and can achieve successful separation of primary amines. nih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile, with additives such as formic acid or acetic acid to facilitate protonation of the amine and improve peak shape. nih.govwaters.comnih.gov

The mass spectrometer, often a triple quadrupole (TQ), is typically operated in positive electrospray ionization (ESI) mode, which is well-suited for amines that readily accept a proton to form [M+H]⁺ ions. ddtjournal.com Atmospheric pressure chemical ionization (APCI) may also be considered, as it can be less susceptible to matrix effects for certain analytes. nih.gov Detection is performed using Multiple Reaction Monitoring (MRM), where the protonated molecule (precursor ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures a very high degree of selectivity and sensitivity, minimizing interferences from other components in the sample. acs.orgnih.gov The specific precursor and product ions, along with optimized parameters like collision energy (CE) and declustering potential (DP), are determined by direct infusion of a standard solution of this compound.

Table 1: Illustrative UHPLC-MS/MS Parameters for Primary Amine Analysis Note: These parameters are generalized for short-chain primary amines and would require specific optimization for this compound.

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or Pentafluorophenylpropyl (PFPP); 1.8-2.7 µm particle size | Chromatographic separation of the analyte from the matrix. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves ionization and peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte in a gradient. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for UHPLC column dimensions and particle size. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for basic compounds like amines. |

| Precursor Ion (Q1) | [M+H]⁺ (For C₆H₁₅N, m/z 102.1) | Selects the mass-to-charge ratio of the intact protonated analyte. |

| Product Ion (Q3) | Analyte-specific fragment | A specific fragment ion generated by collision-induced dissociation, used for quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific fragmentation pathway. |

Development of Derivatization Methods for Enhanced Analytical Sensitivity